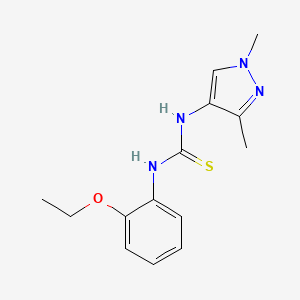![molecular formula C21H16FN3O2S B10940614 [3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10940614.png)
[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and an isoxazolo[5,4-b]pyridinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, organolithium reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents like hydrogen peroxide or water radical cations .
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and thienyl groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully reduced forms of the compound .
Scientific Research Applications
3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
- Biology : The compound is studied for its potential biological activities, including its interactions with enzymes and receptors .
- Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders .
- Industry : It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds:
- Dichloroaniline : An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides .
- Ringer’s lactate solution : A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes .
Uniqueness: 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16FN3O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H16FN3O2S/c22-15-7-2-1-6-13(15)19-18-14(21(26)25-9-3-4-10-25)12-16(17-8-5-11-28-17)23-20(18)27-24-19/h1-2,5-8,11-12H,3-4,9-10H2 |
InChI Key |
CMQMMDHNRWBGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4F)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-propyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10940548.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B10940555.png)
![[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10940562.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10940570.png)
![4-(4-methylphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10940576.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10940596.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10940600.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10940619.png)
![2-(2,5-dimethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10940626.png)
![3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940633.png)
![N-(3-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940636.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10940656.png)
![[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10940659.png)
